molecular formula C20H26 B099787 1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene CAS No. 17851-25-1

1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene

Cat. No. B099787
CAS RN: 17851-25-1
M. Wt: 266.4 g/mol
InChI Key: JANOXFVRGYSFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene, also known as α-terpinene, is a naturally occurring terpene found in many essential oils, including cumin, coriander, and juniper. It has gained significant attention in scientific research due to its potential therapeutic properties and various applications in different fields.

Mechanism Of Action

The mechanism of action of α-terpinene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls and the suppression of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and prevent lipid peroxidation, which may contribute to its antioxidant effects.

Biochemical And Physiological Effects

α-terpinene has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated its ability to reduce oxidative stress, inhibit bacterial growth, and reduce inflammation. It has also been found to have hepatoprotective effects, protecting the liver from damage caused by toxins and drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using α-terpinene in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on α-terpinene. One potential area of research is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the investigation of its anti-inflammatory and antioxidant effects for the treatment of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity to ensure its safety for human use.

Synthesis Methods

α-terpinene can be synthesized through different methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method involves the steam distillation of essential oils from plants that contain α-terpinene, followed by purification using column chromatography or fractional distillation.

Scientific Research Applications

α-terpinene has been extensively studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. It has been shown to have a broad spectrum of antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, α-terpinene has been found to have potent anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. Its antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, such as cancer and cardiovascular disease.

properties

CAS RN

17851-25-1

Product Name

1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,4-trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene

InChI

InChI=1S/C20H26/c1-12-8-16(5)19(10-14(12)3)18(7)20-11-15(4)13(2)9-17(20)6/h8-11,18H,1-7H3

InChI Key

JANOXFVRGYSFMX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C

synonyms

5,5'-Ethylidenebis(1,2,4-trimethylbenzene)

Origin of Product

United States

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